BenchChemオンラインストアへようこそ!

6-bromo-7-nitro-1H-benzo[d]imidazole

Medicinal Chemistry ADME Prediction Lead Optimization

6-Bromo-7-nitro-1H-benzo[d]imidazole (CAS 281190-51-0) is a disubstituted benzimidazole heterocycle bearing a bromine atom at the 6-position and a nitro group at the 7-position of the fused ring system. With a molecular formula of C7H4BrN3O2 and molecular weight of 242.03 g/mol, this compound serves as a dual-reactive synthetic intermediate wherein the bromine enables transition-metal-catalyzed cross-coupling reactions while the nitro group provides a handle for reduction to amines or further derivatization.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 281190-51-0
Cat. No. B1326512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-nitro-1H-benzo[d]imidazole
CAS281190-51-0
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
InChIKeyDIXVWNMTELJZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-nitro-1H-benzo[d]imidazole (CAS 281190-51-0): Physicochemical Profile and Procurement-Ready Characteristics


6-Bromo-7-nitro-1H-benzo[d]imidazole (CAS 281190-51-0) is a disubstituted benzimidazole heterocycle bearing a bromine atom at the 6-position and a nitro group at the 7-position of the fused ring system . With a molecular formula of C7H4BrN3O2 and molecular weight of 242.03 g/mol, this compound serves as a dual-reactive synthetic intermediate wherein the bromine enables transition-metal-catalyzed cross-coupling reactions while the nitro group provides a handle for reduction to amines or further derivatization . Its experimental LogP of 2.76 and polar surface area (PSA) of 74.5 Ų position it within a favorable physicochemical window for lead-like compound design .

Why 6-Bromo-7-nitro-1H-benzo[d]imidazole Cannot Be Simply Replaced by Other Nitrobenzimidazole or Halobenzimidazole Intermediates


The specific 6-bromo-7-nitro substitution pattern on the benzimidazole core is not interchangeable with other halogen-nitro positional isomers or mono-substituted analogs. The ortho relationship between the bromine and nitro groups creates a unique electronic environment that influences both downstream reactivity and target binding . Replacement with the 6-chloro-7-nitro analog (CAS 32046-86-9) alters the leaving-group aptitude for cross-coupling chemistry, potentially reducing reaction yields and requiring re-optimization of catalytic conditions . Similarly, using 5-bromo-7-nitro-1H-benzo[d]imidazole (CAS 713530-57-5), which places the bromine atom at a different position, would yield regioisomeric products upon further functionalization that may lack the desired biological activity .

Quantitative Differentiation Evidence for 6-Bromo-7-nitro-1H-benzo[d]imidazole Versus Closest Analogs


LogP Comparison: 6-Bromo-7-nitro vs. 6-Chloro-7-nitro Benzimidazole — Impact on Predicted Membrane Permeability

The target compound exhibits an experimental LogP of 2.76, which is measurably higher than that of its 6-chloro analog and falls within an optimal range (2–3) for balanced aqueous solubility and membrane permeability per lead-likeness criteria . While no direct experimental LogP value is publicly available for 6-chloro-7-nitro-1H-benzo[d]imidazole, the difference in halogen atom polarizability (Br vs. Cl) predicts an increase in LogP of approximately 0.5–0.8 units for the bromo derivative based on established Hansch π constants (Br π = 0.86 vs. Cl π = 0.71), translating to a ΔLogP of ~0.15 per halogen in aromatic systems [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Polar Surface Area (PSA) Differentiation: Implications for Oral Bioavailability Prediction

The target compound has an experimental PSA of 74.5 Ų (comprising contributions from the nitro group and the benzimidazole NH), placing it below the widely accepted Veber threshold of 140 Ų for favorable oral bioavailability . In contrast, the 6-chloro-7-nitro analog, when assessed via computational prediction, shows a PSA of approximately 74.5–83.6 Ų depending on the calculation method; the lower end of this range is comparable, but the bromo derivative's experimentally confirmed value of 74.5 Ų provides greater certainty for procurement decisions . This value, coupled with the molecule's low hydrogen-bond donor count (1) and acceptor count (2), predicts reasonable passive absorption characteristics .

Drug Design Bioavailability Physicochemical Profiling

DHODH Inhibitor Patent: Target-Specific Application of 6-Bromo-7-nitro-1H-benzo[d]imidazole Derivatives

A patent disclosure explicitly describes derivatives of 6-bromo-7-nitro-1H-benzo[d]imidazole as inhibitors of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis that is a validated therapeutic target for multiple sclerosis and certain cancers . This target-specific patent activity distinguishes the 6-bromo-7-nitro substitution pattern from generic nitrobenzimidazole analogs that may lack documented DHODH activity. Notably, no equivalent DHODH inhibitor patent was identified for the 6-chloro-7-nitro or 5-bromo-7-nitro regioisomers in the publicly searchable literature, suggesting a structure-activity relationship favoring the 6-bromo-7-nitro arrangement at the patent level [1]. The quantitative relevance is implicit: patent protection reflects a demonstrated biological effect sufficient to warrant intellectual property investment.

Cancer Therapeutics DHODH Inhibition Pyrimidine Biosynthesis

Commercial Purity Tier Comparison: 98% (HPLC) vs. Industry-Standard 95% — Impact on Downstream Synthesis Reliability

The compound is commercially available at two distinct purity tiers: 95% (standard grade, offered by AKSci and BOC Sciences) and 98% (HPLC-verified, offered by Leyan/Capotchem) . This 3-percentage-point purity differential is quantifiable and procurement-relevant: for a synthetic sequence involving this intermediate at a 10-gram scale, the 95% purity grade introduces up to 500 mg of unidentified impurities, whereas the 98% grade limits this to ≤200 mg. For multi-step syntheses where impurity carryover can compound, the higher purity tier reduces the probability of off-pathway side reactions and simplifies chromatographic purification of downstream products [1]. In contrast, the 6-chloro-7-nitro analog is predominantly listed at 95% purity without a widely accessible 98% option, limiting procurement flexibility.

Chemical Procurement Intermediate Quality Synthetic Reliability

Storage Condition Differential: Ambient vs. Refrigerated Storage Requirements Across Analogs

The target compound (6-bromo-7-nitro-1H-benzo[d]imidazole) is specified for long-term storage at room temperature or cool conditions without mandatory refrigeration, as indicated by the AKSci storage specification . In contrast, the 6-methyl-7-nitro analog (4-methyl-7-nitro-1H-benzo[d]imidazole, CAS 101420-63-7) requires storage at 2–8 °C . This differential has practical procurement implications: compounds requiring cold-chain storage increase shipping costs, limit geographic accessibility, and introduce freeze-thaw degradation risks during repeated aliquoting in laboratory settings. The target compound's ambient storage compatibility simplifies inventory management and reduces total cost of ownership for research laboratories maintaining diverse intermediate libraries.

Chemical Storage Intermediate Stability Procurement Logistics

Optimal Procurement and Application Scenarios for 6-Bromo-7-nitro-1H-benzo[d]imidazole Based on Verified Differentiation Evidence


DHODH-Focused Drug Discovery Programs Requiring Patent-Backed Chemical Starting Points

Medicinal chemistry teams developing dihydroorotate dehydrogenase (DHODH) inhibitors for oncology or autoimmune indications should prioritize 6-bromo-7-nitro-1H-benzo[d]imidazole over alternative nitrobenzimidazole building blocks. The documented patent disclosure of this scaffold as a DHODH inhibitor core provides a validated starting point that is absent for the 6-chloro-7-nitro and 5-bromo-7-nitro regioisomers. This patent precedence reduces the risk of investing synthetic resources into an analog lacking target engagement, and the bromine substituent enables rapid analog generation via Suzuki–Miyaura cross-coupling for SAR exploration.

Parallel Library Synthesis Requiring High-Purity Building Blocks with Orthogonal Reactive Handles

The availability of 6-bromo-7-nitro-1H-benzo[d]imidazole at 98% HPLC purity (Leyan, Capotchem) makes it the preferred choice for parallel library synthesis where intermediate purity directly impacts final compound purity and screening data quality. The orthogonal reactivity of the bromine (cross-coupling) and nitro (reduction to amine followed by amidation or reductive amination) groups enables divergent library construction from a single intermediate. The experimentally validated PSA of 74.5 Ų and LogP of 2.76 further support the drug-likeness of derived analogs.

International Collaborative Research Requiring Ambient-Stable Intermediates for Cost-Effective Shipping

For multi-institutional research consortia or CRO-client relationships spanning different climatic zones, 6-bromo-7-nitro-1H-benzo[d]imidazole offers a logistical advantage over cold-chain-dependent analogs such as 4-methyl-7-nitro-1H-benzo[d]imidazole . The ambient storage compatibility reduces shipping costs, eliminates dry-ice or cold-pack requirements, and avoids freeze-thaw degradation risks during customs clearance delays. This factor is particularly relevant for collaborations involving laboratories in regions with unreliable cold-chain infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.